2-Methylbenzylamine hydrochloride
Description
2-Methylbenzylamine hydrochloride (C₈H₁₂ClN) is an organic ammonium salt derived from the reaction of 2-methylbenzylamine with hydrochloric acid. This compound is characterized by a benzylamine backbone with a methyl substituent at the ortho position of the aromatic ring. It is widely used in pharmaceutical synthesis, material science, and as a building block for hybrid materials due to its ability to form hydrogen-bonded networks .
Properties
IUPAC Name |
(2-methylphenyl)methylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-7-4-2-3-5-8(7)6-9;/h2-5H,6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUROYYNHZQQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14865-38-4 | |
| Record name | Benzenemethanamine, 2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14865-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylamine, o-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014865384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Reaction Mechanism and Procedure
Reductive amination involves the condensation of 2-methylbenzaldehyde with ammonium formate under thermal conditions, followed by in situ reduction to yield 2-methylbenzylamine. The process avoids pyrophoric reagents by leveraging ammonium formate as both a nitrogen source and reducing agent.
Procedure :
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Heating Phase : Ammonium formate (3.5 mol) is heated to 170°C for 2 hours to generate formamide intermediates.
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Aldehyde Addition : 2-Methylbenzaldehyde (0.7 mol) is added at 120°C, and the mixture is stirred for 5 hours to facilitate imine formation and reduction.
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Workup : The reaction is quenched in water, extracted with diethyl ether, and acidified with concentrated HCl to precipitate the hydrochloride salt.
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Purification : Recrystallization from ethanol/water yields 2-methylbenzylamine hydrochloride with 88% efficiency and >98% purity.
Optimization Strategies
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Temperature Control : Maintaining the reaction at 120°C prevents decomposition of intermediates while ensuring complete reduction.
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Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance intermediate solubility, increasing yield by 12% compared to non-polar alternatives.
Alkylation of Ammonia with 2-Methylbenzyl Chloride
Reaction Overview
This method involves nucleophilic substitution of 2-methylbenzyl chloride with aqueous or gaseous ammonia. However, over-alkylation to secondary and tertiary amines necessitates precise stoichiometric control.
Procedure :
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Alkylation : 2-Methylbenzyl chloride (1.0 mol) is reacted with excess aqueous ammonia (6.0 mol) at 60°C for 24 hours.
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Neutralization : The mixture is treated with NaOH to liberate the free amine.
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Salt Formation : Gaseous HCl is bubbled through the solution to precipitate the hydrochloride salt.
Yield and Challenges
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Yield : 65–70% due to competing elimination reactions forming styrene derivatives.
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Byproduct Mitigation : Using phase-transfer catalysts like tetrabutylammonium bromide reduces reaction time by 30% and minimizes dialkylation.
Reduction of 2-Methylbenzonitrile
Catalytic Hydrogenation
2-Methylbenzonitrile undergoes hydrogenation over Raney nickel at 80–100°C under 50 atm H₂ pressure to produce 2-methylbenzylamine.
Procedure :
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Hydrogenation : 2-Methylbenzonitrile (1.0 mol) is dissolved in methanol and hydrogenated for 12 hours.
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Acidification : The product is treated with HCl gas to form the hydrochloride salt.
Limitations
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Catalyst Cost : Platinum or palladium catalysts increase efficiency but raise production costs by 40%.
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Purity Issues : Incomplete reduction leaves residual nitrile, requiring chromatographic purification.
Gabriel Synthesis via Phthalimide Intermediate
Methodology
The Gabriel synthesis avoids direct handling of ammonia by using potassium phthalimide to generate a protected amine precursor.
Procedure :
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Alkylation : 2-Methylbenzyl bromide reacts with potassium phthalimide in DMF at 100°C for 8 hours.
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Hydrolysis : The phthalimide intermediate is cleaved with hydrazine hydrate, releasing 2-methylbenzylamine.
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Salt Formation : HCl addition precipitates the hydrochloride salt.
Efficiency Metrics
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Yield : 75–80% after hydrolysis.
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Drawbacks : Multi-step synthesis and hydrazine toxicity limit industrial adoption.
Comparative Analysis of Preparation Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amine group to a nitro group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur with suitable electrophiles, such as alkyl halides.
Major Products Formed:
Oxidation: Formation of 2-methylbenzylamine nitrate.
Reduction: Formation of 2-methylbenzylamine from its nitro derivative.
Substitution: Formation of various alkylated derivatives of 2-methylbenzylamine.
Scientific Research Applications
2-Methylbenzylamine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-methylbenzylamine hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
3-Methylbenzylammonium Chloride
- Structural Differences :
- The methyl group at the meta position (3-methyl) alters hydrogen-bonding patterns. Unlike the zigzag arrangement in 2-methylbenzylammonium chloride, 3-methylbenzylammonium chloride forms a 2D network via C–H···π interactions and additional N–H···Cl and C–H···Cl bonds .
- Thermal Stability : Both isomers exhibit similar thermal decomposition profiles, but 3-methylbenzylammonium chloride shows marginally higher stability due to stronger C–H···Cl interactions .
Benzydamine Hydrochloride
- Structural and Functional Contrasts :
- Benzydamine contains a tertiary amine and a substituted indazole ring, unlike the primary amine in 2-methylbenzylamine hydrochloride. This structural complexity enhances its pharmacological activity (e.g., anti-inflammatory properties) but complicates synthesis and purification .

- Analytical Challenges : Benzydamine requires gas chromatography for quantification, whereas 2-methylbenzylamine hydrochloride can be analyzed via simpler NMR or spectrophotometric methods .
- Benzydamine contains a tertiary amine and a substituted indazole ring, unlike the primary amine in 2-methylbenzylamine hydrochloride. This structural complexity enhances its pharmacological activity (e.g., anti-inflammatory properties) but complicates synthesis and purification .
4-(2-Methoxyphenoxy)benzylamine Hydrochloride
- Substituent Effects: The methoxyphenoxy group at the para position increases steric hindrance and polarity, reducing solubility in nonpolar solvents compared to 2-methylbenzylamine hydrochloride . Applications: Primarily used in neurotransmitter research due to its structural resemblance to bioactive amines .
2-Fluoro-5-methylbenzylamine Hydrochloride
- Electronic Modifications :
- Fluorine substitution at the 2-position enhances electrophilicity, making it reactive in cross-coupling reactions. This contrasts with the methyl group in 2-methylbenzylamine hydrochloride, which primarily influences steric effects .
- Applications : A key intermediate in agrochemicals and fluorinated pharmaceuticals .
Data Table: Comparative Analysis of Key Properties
Q & A
Q. What are the standard synthetic routes for 2-methylbenzylamine hydrochloride, and what parameters critically influence yield?
The synthesis typically involves alkylation or nucleophilic substitution reactions. For example, alkylation of 2-methylbenzylamine with chlorinated reagents (e.g., 2-chloropropane) in the presence of a base (e.g., sodium hydroxide) is a common method . Key parameters include:
- Temperature control : Optimal ranges (e.g., 50–80°C) prevent side reactions.
- pH adjustments : Neutralizing hydrochloric acid byproducts ensures reaction efficiency.
- Purification steps : Crystallization or column chromatography improves purity . Yields vary based on reagent selection and scalability; for instance, a 45% yield was reported using 2-methylbenzylamine and chloropropane under controlled conditions .
Q. Which analytical techniques are essential for characterizing 2-methylbenzylamine hydrochloride?
- ^1H-NMR spectroscopy : Confirms structural integrity by identifying proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm and methyl groups at δ 2.3 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 338.0 [M+H]+ in a related compound) .
- Elemental analysis : Ensures stoichiometric consistency of C, H, N, and Cl. Purity assessment via HPLC or TLC is critical for reproducibility .
Q. How does the solubility profile of 2-methylbenzylamine hydrochloride influence experimental design?
The compound is highly soluble in polar solvents (e.g., water, ethanol) due to its hydrochloride salt form. This property dictates:
- Reaction medium selection : Aqueous or alcoholic solvents for homogeneous reactions.
- Crystallization conditions : Slow evaporation from ethanol/water mixtures yields high-purity crystals . Solubility data should be cross-referenced with temperature-dependent studies to optimize protocols .
Advanced Research Questions
Q. What strategies resolve contradictions in reported yields or purity across synthetic methods?
Discrepancies often arise from:
- Reagent purity : Impurities in starting materials (e.g., 2-methylbenzylamine) reduce yield.
- Scale-dependent effects : Industrial-scale optimizations (e.g., continuous flow systems) may outperform batch reactions . Mitigation involves:
- Comparative kinetic studies : Analyze rate laws under varying conditions (e.g., pH, solvent).
- Byproduct identification : Use LC-MS to detect side products and adjust stoichiometry .
Q. How can computational modeling enhance the design of 2-methylbenzylamine hydrochloride derivatives?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization for targeted bioactivity .
- Molecular docking : Screens binding affinities to biological targets (e.g., enzymes or receptors) using databases like PISTACHIO or REAXYS . For example, modifying the benzyl group with electron-withdrawing substituents could enhance interactions with amine-binding pockets .
Q. What experimental approaches validate the compound's interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., kon/koff rates) to receptors.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔG, ΔH) for ligand-target interactions. Preliminary studies on analogous compounds suggest moderate affinity for neurotransmitter transporters, warranting dose-response assays .
Q. How do structural analogs of 2-methylbenzylamine hydrochloride differ in reactivity or bioactivity?
- N-Methyl analogs : Increased lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Fluorinated derivatives : Electron-withdrawing groups (e.g., 2-fluoro substitution) alter metabolic stability and binding specificity . Structure-activity relationship (SAR) studies should systematically vary substituents and assess pharmacological endpoints .
Methodological Considerations
Q. What protocols ensure safe handling and disposal of 2-methylbenzylamine hydrochloride?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Waste management : Neutralize acidic byproducts before disposal and use certified waste handlers .
- Ventilation : Fume hoods for reactions releasing volatile HCl .
Q. How can researchers address inconsistencies in pharmacological data across studies?
- Standardized assays : Use validated protocols (e.g., NIH guidelines for receptor-binding studies).
- Positive controls : Compare results with established agonists/antagonists to calibrate sensitivity .
- Meta-analysis : Pool data from multiple studies to identify trends obscured by experimental variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

